1-isopropyl-6-phenyl-1H-imidazo[1,2-b]pyrazole
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Overview
Description
Preparation Methods
The synthesis of 1-isopropyl-6-phenyl-1H-imidazo[1,2-b]pyrazole typically involves the selective functionalization of the imidazo[1,2-b]pyrazole scaffold. One common method includes a Br/Mg-exchange reaction followed by regioselective magnesiations and zincations with TMP-bases (2,2,6,6-tetramethylpiperidyl). These reactions are then followed by trapping with various electrophiles . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-Isopropyl-6-phenyl-1H-imidazo[1,2-b]pyrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Common reagents used in these reactions include bromine, magnesium, zinc, and various electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Isopropyl-6-phenyl-1H-imidazo[1,2-b]pyrazole has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Medicine: Its potential as a drug candidate is being explored, especially for conditions where traditional drugs show limited efficacy or solubility.
Industry: The compound is used in the development of new materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of 1-isopropyl-6-phenyl-1H-imidazo[1,2-b]pyrazole involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
1-Isopropyl-6-phenyl-1H-imidazo[1,2-b]pyrazole can be compared with other similar compounds, such as:
Indole derivatives: These compounds share some structural similarities but often have different solubility and metabolic stability profiles.
Other imidazo[1,2-b]pyrazole derivatives: Variations in the substituents on the imidazo[1,2-b]pyrazole scaffold can lead to differences in biological activity and physicochemical properties.
Properties
Molecular Formula |
C14H15N3 |
---|---|
Molecular Weight |
225.29 g/mol |
IUPAC Name |
6-phenyl-1-propan-2-ylimidazo[1,2-b]pyrazole |
InChI |
InChI=1S/C14H15N3/c1-11(2)16-8-9-17-14(16)10-13(15-17)12-6-4-3-5-7-12/h3-11H,1-2H3 |
InChI Key |
BSVFQQSDKDZEID-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=CN2C1=CC(=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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